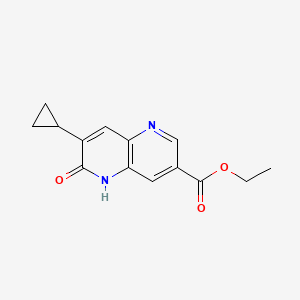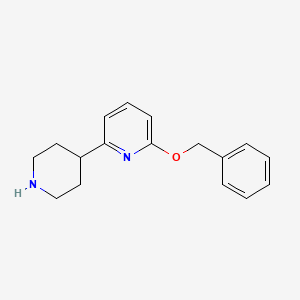![molecular formula C12H5Cl2F3N4O2S2 B13922645 5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide CAS No. 1000577-41-2](/img/structure/B13922645.png)
5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable chlorinated pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with a sulfonyl chloride derivative to obtain the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or thiols.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to cell death . It also interferes with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but its ability to modulate multiple biological processes makes it a promising therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide include other thiazolo[4,5-d]pyrimidine derivatives such as:
5,7-dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione: Known for its antibacterial activity.
Triazolo[4,3-a]pyrazine derivatives: Studied for their antibacterial and neuroprotective properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity.
The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other similar compounds .
Properties
CAS No. |
1000577-41-2 |
|---|---|
Molecular Formula |
C12H5Cl2F3N4O2S2 |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H5Cl2F3N4O2S2/c13-8-7-9(19-10(14)18-8)20-11(24-7)25(22,23)21-6-3-1-2-5(4-6)12(15,16)17/h1-4,21H |
InChI Key |
AQAISTHECAHUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


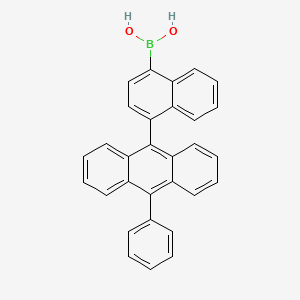
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
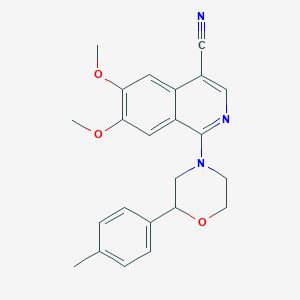
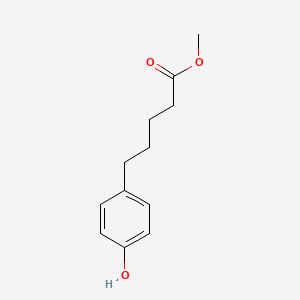


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
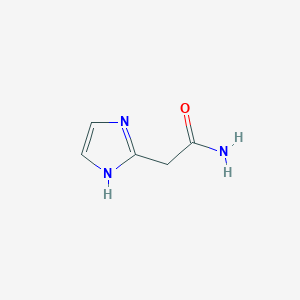
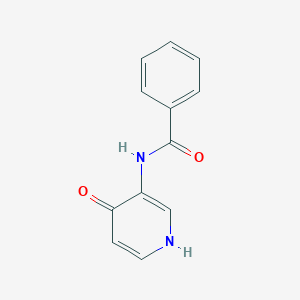
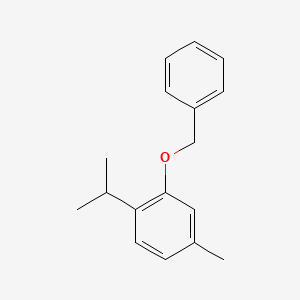
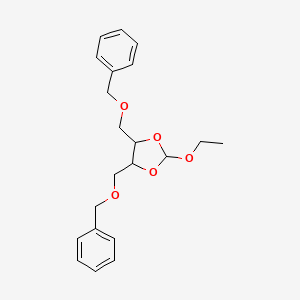
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
